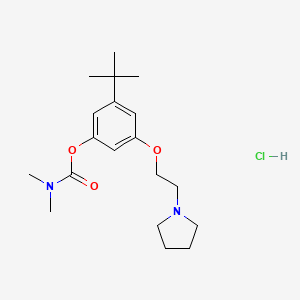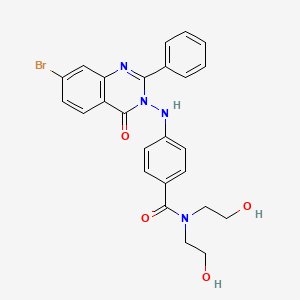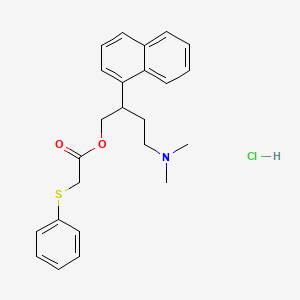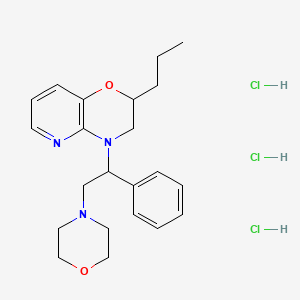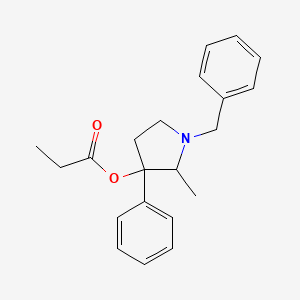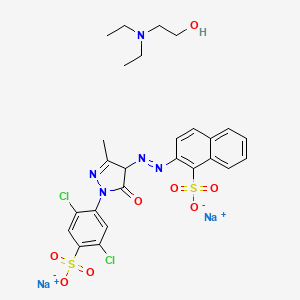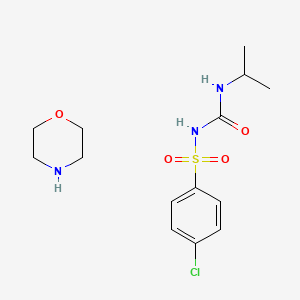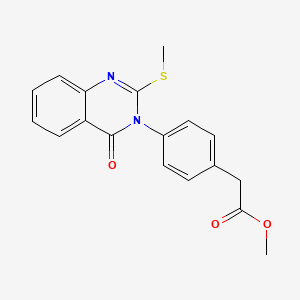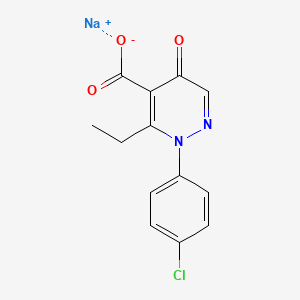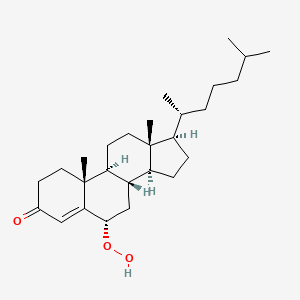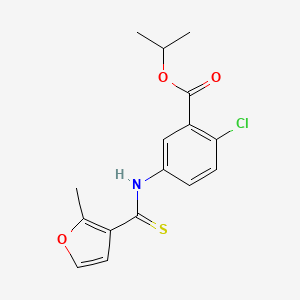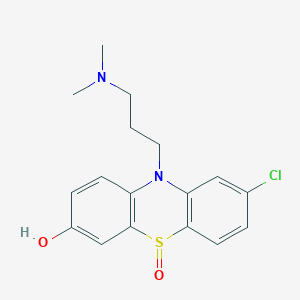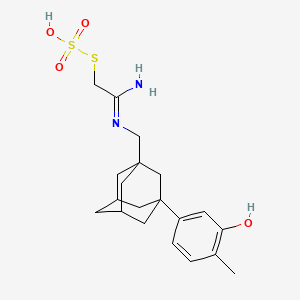
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methylphenyl group, an adamantyl group, an acetamidino group, and a thiosulfuric acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Hydroxy-Methylphenyl Group: The hydroxy-methylphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of 3-hydroxy-4-methylphenyl and an appropriate halide.
Formation of the Acetamidino Group: The acetamidino group can be introduced through a reaction with acetamidine hydrochloride under basic conditions.
Introduction of the Thiosulfuric Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiosulfuric acid group can be reduced to a thiol or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamidino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid exerts its effects would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid can be compared with other similar compounds to highlight its uniqueness:
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidine:
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)thiosulfuric acid: Lacks the acetamidino group, which may influence its biological activity.
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothioacetic acid: Contains a thioacetic acid group instead of thiosulfuric acid, which may alter its chemical properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
155622-17-6 |
|---|---|
Molecular Formula |
C20H28N2O4S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(3-hydroxy-4-methylphenyl)adamantane |
InChI |
InChI=1S/C20H28N2O4S2/c1-13-2-3-16(5-17(13)23)20-8-14-4-15(9-20)7-19(6-14,11-20)12-22-18(21)10-27-28(24,25)26/h2-3,5,14-15,23H,4,6-12H2,1H3,(H2,21,22)(H,24,25,26) |
InChI Key |
FWWOSAUDJZSVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


